molecular formula C8H9NO3 B1362424 2,5-Dimethyl-4-nitrophenol CAS No. 3139-05-7

2,5-Dimethyl-4-nitrophenol

Cat. No. B1362424
CAS RN: 3139-05-7
M. Wt: 167.16 g/mol
InChI Key: DSWZKAODNLLINU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrophenol (C8H9NO3) is a chemical compound with a molecular weight of 167.16 g/mol . It is also known by other names such as Phenol, 2,5-dimethyl-4-nitro-, and 2,5-dimethyl-4-hydroxynitrobenzene .


Molecular Structure Analysis

The IUPAC name for 2,5-Dimethyl-4-nitrophenol is 2,5-dimethyl-4-nitrophenol . The InChI code is 1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 . The Canonical SMILES is CC1=CC(=C(C=C1O)C)N+[O-] .


Physical And Chemical Properties Analysis

2,5-Dimethyl-4-nitrophenol has a molecular weight of 167.16 g/mol . It has a XLogP3-AA of 2.1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a topological polar surface area of 66 Ų . It has a complexity of 178 . It is a pale-yellow to yellow-brown to brown solid .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • 4,5-Dimethyl-2-nitrophenol, related to 2,5-Dimethyl-4-nitrophenol, was synthesized and its crystal structure characterized, confirming the nitro-position and identifying its real structure (Xi, 2008).

Chemotaxis and Biodegradation Studies

  • 3-Methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide, was studied for its environmental decontamination via biodegradation. Ralstonia sp. SJ98 was capable of utilizing 3-methyl-4-nitrophenol as a carbon and energy source, highlighting its role in environmental bioremediation (Bhushan et al., 2000).

Studies on Metabolism and Inhibition

  • P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a compound similar to 2,5-Dimethyl-4-nitrophenol, indicating the compound's metabolic pathways and interactions in biological systems (Zerilli et al., 1997).

Toxicity and Biodegradability in Wastewater

  • The toxicity of various phenolic compounds, including 2,5-Dimethyl-4-nitrophenol, on bacterial dehydrogenase activity was assessed, providing insights into environmental impacts and wastewater treatment strategies (Nweke & Okpokwasili, 2010).

Mutagenic Effects Studies

  • The mutagenic effects of 3-Methyl-4-nitrophenol on somatic cells of mice were investigated, offering a perspective on the genetic and cellular impact of compounds related to 2,5-Dimethyl-4-nitrophenol (Nehéz et al., 1985).

Photochemical Studies

  • Investigations on the electrochemical reduction of 4-nitrophenol in dimethylformamide revealed changesin the reduction mechanism at different temperatures, which is significant for understanding the chemical behavior of similar nitrophenol compounds (Forryan & Compton, 2003).

Spectroscopic Properties and Structure Analysis

  • The structure and spectroscopic properties of 2-(N,N-dimethylaminomethyl)-4-nitrophenol were determined, providing insights into the molecular structure and characteristics of related nitrophenol compounds (Koll & Głowiak, 1985).

Sensor Applications

  • A study on a calix[4]pyrrole–4-nitrophenolate-based anion sensor demonstrated its use as a colorimetric sensor for halide anions, an application relevant for environmental monitoring and analysis (Gale et al., 1999).

Biodegradation of Phenolic Mixtures

  • Research on the biodegradation of phenolic mixtures, including 4-nitrophenol and 3,4-dimethylphenol, in a sequencing batch reactor contributes to the understanding of the biodegradation process of phenolic pollutants in industrial effluents (Tomei & Annesini, 2008).

Photochemical Nitration Studies

  • Mechanistic studies of the photochemical nitration of phenols with tetranitromethane provided insight into the formation of nitrophenols, which is critical for understanding the chemical reactions and synthesis of such compounds (Schürmann & Lehnig, 2000).

Electrochemical Detection and Photocatalysis

  • Research on Ag2O-ZnO composite nanocones for the electrochemical detection of 4-Nitrophenol and its photodegradation highlighted the potential of such composites in environmental monitoring and remediation (Chakraborty et al., 2021).

Safety And Hazards

2,5-Dimethyl-4-nitrophenol has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2,5-dimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWZKAODNLLINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300177
Record name 2,5-Dimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-nitrophenol

CAS RN

3139-05-7
Record name 3139-05-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Fischer, N Mathivanan - Tetrahedron letters, 1988 - Elsevier
Reaction of o- and p-cresol, the xylenols, and 2-naphthol with nitrogen dioxide gives nitrocyclohexadienones and nitrophenols. Secondary nitrodienones, the keto tautomers of the …
Number of citations: 32 www.sciencedirect.com
HE Albert - Journal of the American Chemical Society, 1954 - ACS Publications
The oxidation of phenols has received considerable attention in the past investigations of the chemistry of this class of organic compounds. The large volume of literature on the …
Number of citations: 16 pubs.acs.org
HE Albert, WC Sears - Journal of the American Chemical Society, 1954 - ACS Publications
Method B.—VUIb may be obtainedfrom Illb by the method of Zincke and Wugk. 9 To 1.0 g. of Illb dissolved in 10 ml. of glacial acetic acid was added 1 ml. of concen-trated nitric acid. …
Number of citations: 15 pubs.acs.org
M Huang, Y Lin, X Huang, X Liu, X Guo, C Hu… - Atmospheric Pollution …, 2015 - Elsevier
Secondary organic aerosol (SOA) from the photooxidation of aromatic compounds is a very complex mixture containing products with a different chemical nature that are dependent on …
Number of citations: 19 www.sciencedirect.com
GG Cross, A Fischer, GN Henderson… - Canadian journal of …, 1984 - cdnsciencepub.com
Nitration of o-cresol and some mono-, di-, and trimethyl derivatives in acetic anhydride at −60 C gives 6-methyl-6-nitrocyclohexa-2,4-dienones. The dienones are more labile than the …
Number of citations: 28 cdnsciencepub.com
H OTOMASU - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
No. 2 379 ‘zinc or tin with hydrochloric acid. In the case of using tin with hydrochloric acid, IV was obtained as stable stannichloride complex. IV was also obtained as that of …
Number of citations: 9 www.jstage.jst.go.jp
K Sato, A Takami, Y Kato, T Seta… - Atmospheric …, 2012 - acp.copernicus.org
Oxygenated organic aerosol (OOA) observed in remote areas is believed to comprise aged secondary organic aerosol (SOA); however, the reaction processes relevant to SOA …
Number of citations: 122 acp.copernicus.org
A Fischer, GN Henderson - Tetrahedron Letters, 1980 - Elsevier
Low temperature nitration of 2-alkylphenols in acetic anhydride gives 6-alkyl-6-nitrocyclohexa-2,4-dienones. The dienones undergo a regiospecific rearrangement to give o-nitrophenols…
Number of citations: 13 www.sciencedirect.com
M Cao, W Yu, M Chen, M Chen - Environmental Pollution, 2023 - Elsevier
Recently, nitrated aromatic compounds (NACs) have received much attention due to their role as key chromophores of brown carbon (BrC) and their impact on human health and the …
Number of citations: 2 www.sciencedirect.com
JC Hodges - 1981 - search.proquest.com
As analogs of the naturally occurring mitomycin anti-tumor antibiotics, a series of novel mitosenes were prepared by total synthesis and tested for antineoplastic activity. The synthetic …
Number of citations: 5 search.proquest.com

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